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Abstract
Vps34 (Vacuolar protein sorting 34), also known as the catalytic subunit of class III

phosphoinositide 3-kinase (PIK3C3), is a crucial enzyme in cellular trafficking pathways,

including autophagy and endocytosis.[1][2][3][4] It exclusively phosphorylates

phosphatidylinositol (PI) to generate phosphatidylinositol 3-phosphate (PI(3)P), a key signaling

lipid that recruits specific effector proteins to regulate vesicle formation and trafficking.[5] Given

its role in various physiological and pathological processes, Vps34 has emerged as a

significant target for drug discovery. Vps34-IN-1 is a potent and highly selective inhibitor of

Vps34, with a reported in vitro IC50 of approximately 25 nM.[6][7][8][9] This document provides

detailed protocols for performing in vitro kinase assays to characterize the activity of Vps34 and

the inhibitory potential of compounds like Vps34-IN-1, utilizing both radioisotopic and non-

radioisotopic (TR-FRET) methods.

Introduction to Vps34 Signaling
Vps34 is a central regulator of intracellular membrane dynamics. It functions within two primary,

mutually exclusive complexes:

Complex I: Comprising Vps34, Vps15, Beclin-1, and ATG14L, this complex is essential for

the initiation of autophagy.[5]
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Complex II: In this complex, ATG14L is replaced by UVRAG, directing its function towards

the endocytic pathway and late-stage autophagy (autophagosome-lysosome fusion).[5]

The production of PI(3)P by these complexes facilitates the recruitment of proteins containing

FYVE or PX domains, which are critical for the progression of autophagy and endosomal

sorting.[2] Dysregulation of Vps34 activity has been implicated in various diseases, including

cancer and neurodegenerative disorders, making its specific inhibition a promising therapeutic

strategy.

Vps34 Signaling Pathway
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Caption: Vps34 signaling pathway in autophagy and endocytosis.
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Quantitative Data for Vps34 Inhibitors
The selectivity of Vps34-IN-1 is a key attribute, making it a valuable tool for dissecting the

specific roles of class III PI3K.

Compound Target IC50 (nM) Selectivity Notes

Vps34-IN-1 Vps34 25

Highly selective; does

not significantly inhibit

class I and class II

PI3Ks at

concentrations up to 1

µM.[6][7][8][9]

PIK-III Vps34 18

Exhibits over 100-fold

selectivity for Vps34

compared to other

PI3Ks.[10]

SAR405 Vps34 1.2
Potent and selective

inhibitor.[10]

3-Methyladenine Vps34 25,000

Broad-spectrum PI3K

inhibitor, also inhibits

class I PI3Ks.[7]

Buparlisib (BKM120) Vps34 2,400

A pan-PI3K inhibitor

with significantly lower

potency against

Vps34 compared to

class I isoforms.[7]

Experimental Protocols
Two common methods for in vitro Vps34 kinase assays are presented below: a traditional

radioactive assay and a non-radioactive TR-FRET assay.

Experimental Workflow Overview
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Caption: General workflow for in vitro Vps34 kinase assays.

Protocol 1: Radioactive Vps34 Kinase Assay
This method measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into the

lipid substrate, phosphatidylinositol (PI).

Materials:
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Recombinant Vps34/Vps15 complex

Phosphatidylinositol (PI)

[γ-³²P]ATP

Cold ATP

Vps34-IN-1

Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MnCl₂, 1 mM DTT, 0.02% CHAPS)

Liposome Preparation Buffer (25 mM HEPES pH 7.5, 200 mM NaCl)

Chloroform, Methanol, N₂ gas

Lipid extruder with 100 nm polycarbonate membranes

Silica 60 TLC plates

TLC Mobile Phase (e.g., Chloroform:Methanol:Ammonia:Water)

Phosphorimager or X-ray film

Procedure:

Liposome Preparation: a. In a glass tube, dry the desired amount of PI from chloroform

under a stream of N₂ gas. For multiple reactions, calculate 10 µg of PI per reaction. b.

Further dry the lipid film under vacuum for at least 1 hour. c. Rehydrate the lipid film in

Liposome Preparation Buffer to a concentration of 1 mg/mL and vortex vigorously. d. Subject

the lipid solution to 10 freeze-thaw cycles using liquid nitrogen and a 37°C water bath. e.

Extrude the solution at least 11 times through a 100 nm polycarbonate membrane to form

small unilamellar vesicles (SUVs). Use prepared liposomes within 24 hours.[11]

Kinase Reaction: a. Prepare a master mix of reagents. For a single 50 µL reaction, combine:

10 µL of 5x Kinase Assay Buffer
Recombinant Vps34/Vps15 enzyme (e.g., 50 ng)
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10 µg of extruded PI liposomes
Vps34-IN-1 at various concentrations (or DMSO as vehicle control)
Water to a final volume of 40 µL. b. Pre-incubate the enzyme, substrate, and inhibitor for
10 minutes at room temperature. c. To initiate the reaction, add 10 µL of 5x ATP mix (e.g.,
final concentration of 5 µM cold ATP spiked with 3 µCi [γ-³²P]ATP). d. Incubate for 30
minutes at 30°C with gentle agitation.[11]

Reaction Termination and Lipid Extraction: a. Stop the reaction by adding 500 µL of

Chloroform:Methanol:HCl (100:200:3.5 by vol.). b. Add 150 µL of chloroform and 150 µL of

1M HCl to induce phase separation. c. Vortex and centrifuge at 1,000 x g for 5 minutes. d.

Carefully collect the lower organic phase containing the lipids.

TLC Separation and Detection: a. Spot the extracted lipids onto a Silica 60 TLC plate. b.

Allow the plate to dry completely. c. Develop the TLC plate in a chamber with an appropriate

mobile phase. d. Dry the plate and expose it to a phosphorimager screen or X-ray film to

detect the radiolabeled PI(3)P product. e. Quantify the signal intensity to determine kinase

activity and inhibitor potency.

Protocol 2: TR-FRET Based Vps34 Kinase Assay
(Adapta™ Universal Kinase Assay)
This non-radioactive, homogeneous assay measures ADP formation, which is directly

proportional to kinase activity, using Time-Resolved Fluorescence Resonance Energy Transfer

(TR-FRET).

Materials:

Recombinant Vps34/Vps15 complex

PI:PS Lipid Kinase Substrate

ATP

Vps34-IN-1

Adapta™ Kinase Assay Kit (containing Eu-anti-ADP antibody and Alexa Fluor® 647 ADP

tracer)
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Kinase Buffer (50 mM HEPES pH 7.5, 2 mM MnCl₂, 1 mM EGTA, 0.1% CHAPS, 2 mM DTT)

Low-volume 384-well plates (e.g., Corning 3677)

TR-FRET compatible plate reader

Procedure:

Assay Principle: The assay is a competitive immunoassay for ADP. Vps34 produces ADP

from ATP. A europium-labeled anti-ADP antibody is mixed with an Alexa Fluor® 647-labeled

ADP tracer. In the absence of kinase activity (no ADP produced), the tracer binds to the

antibody, resulting in a high TR-FRET signal. As the kinase produces ADP, it displaces the

tracer from the antibody, leading to a decrease in the TR-FRET signal.

Inhibitor Preparation: a. Prepare a serial dilution of Vps34-IN-1 in 100% DMSO at 100x the

final desired concentrations. b. Dilute the 100x inhibitor solutions into Kinase Buffer to create

4x final concentration working solutions (the final DMSO concentration in the assay will be

1%).

Kinase Reaction and Detection: a. To the wells of a 384-well plate, add 2.5 µL of the 4x

inhibitor solutions (or 4% DMSO for controls). b. Add 2.5 µL of 4x Vps34 enzyme solution

(the optimal concentration, e.g., EC80, should be predetermined in a kinase titration

experiment). c. Initiate the reaction by adding 5 µL of a 2x solution of the PI:PS substrate and

ATP (e.g., final concentrations of 100 µM and 10 µM, respectively).[12] d. Incubate the

reaction for a set time (e.g., 60 minutes) at room temperature. e. Stop the reaction by adding

5 µL of the Adapta™ detection solution (containing EDTA, Eu-anti-ADP antibody, and ADP

tracer). f. Incubate for 15-30 minutes at room temperature to allow the detection reagents to

equilibrate.

Data Acquisition and Analysis: a. Read the plate on a TR-FRET enabled plate reader (e.g.,

excitation at 340 nm, emission at 615 nm for europium and 665 nm for Alexa Fluor® 647). b.

Calculate the emission ratio (665 nm / 615 nm). c. Plot the emission ratio against the

inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the

IC50 value.

Conclusion
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The protocols outlined provide robust methods for the in vitro characterization of Vps34 kinase

activity and the evaluation of inhibitors such as Vps34-IN-1. The choice between the

radioactive and TR-FRET assay depends on laboratory capabilities and throughput

requirements. The high selectivity and potency of Vps34-IN-1 make it an invaluable

pharmacological tool for elucidating the complex roles of Vps34 in cellular physiology and

disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Vps34-IN-1 In Vitro Kinase Assay: A Detailed
Application Note and Protocol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1194436#vps34-in-1-in-vitro-kinase-assay-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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